2-amino-N-(2,6-diethylphenyl)acetamide
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Overview
Description
Acetamide, 2-amino-N-(2,6-diethylphenyl)-: is an organic compound with the molecular formula C12H17NO. It is a derivative of acetamide, where the hydrogen atoms of the amide group are substituted with a 2,6-diethylphenyl group and an amino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-amino-N-(2,6-diethylphenyl)- typically involves the reaction of 2,6-diethylphenylamine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as triethylamine. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of Acetamide, 2-amino-N-(2,6-diethylphenyl)- involves large-scale reactions in reactors. The process includes the addition of 2,6-diethylphenylamine to a reactor containing acetic anhydride or acetyl chloride. The mixture is stirred and heated to the required temperature, followed by the addition of a catalyst. After the reaction is complete, the product is isolated and purified using industrial-scale purification techniques .
Chemical Reactions Analysis
Types of Reactions: Acetamide, 2-amino-N-(2,6-diethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-substituted acetamide derivatives.
Scientific Research Applications
Chemistry: Acetamide, 2-amino-N-(2,6-diethylphenyl)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It is also employed in the development of biochemical assays and as a reagent in molecular biology experiments .
Medicine: It is investigated for its pharmacological properties and its ability to interact with biological targets .
Industry: In the industrial sector, Acetamide, 2-amino-N-(2,6-diethylphenyl)- is used in the production of polymers, resins, and other specialty chemicals. It is also utilized in the formulation of coatings and adhesives .
Mechanism of Action
The mechanism of action of Acetamide, 2-amino-N-(2,6-diethylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- Acetamide, 2-chloro-N-(2,6-diethylphenyl)-
- Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-
- N-(2,6-Diethylphenyl)acetamide
Comparison: Acetamide, 2-amino-N-(2,6-diethylphenyl)- is unique due to the presence of the amino group, which imparts distinct chemical and biological properties. Compared to its chloro and diethylamino counterparts, the amino group enhances its reactivity and potential for forming hydrogen bonds. This makes it more versatile in chemical synthesis and biological applications .
Properties
CAS No. |
70752-53-3 |
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Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-amino-N-(2,6-diethylphenyl)acetamide |
InChI |
InChI=1S/C12H18N2O/c1-3-9-6-5-7-10(4-2)12(9)14-11(15)8-13/h5-7H,3-4,8,13H2,1-2H3,(H,14,15) |
InChI Key |
NXCNEIVTXXRMOY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CN |
Origin of Product |
United States |
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